Methyl 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate
Description
Methyl 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate is a heterocyclic organic compound featuring a 1,3,4-oxadiazole core substituted with a cyclopropyl group at position 5 and a methyl ester-linked propanoate chain at position 2. This ester derivative is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its structural versatility.
Properties
IUPAC Name |
methyl 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-13-8(12)5-4-7-10-11-9(14-7)6-2-3-6/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZAPAIVCYVUSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NN=C(O1)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate typically involves the condensation of methyl carbazate with cyclopropyl aldehyde, followed by oxidative cyclization and rearrangement. A common method involves the use of iodine as a mediator in the reaction, which facilitates the formation of the oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The ester group can be substituted with other functional groups, such as amides or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives, such as amides or acids.
Scientific Research Applications
Methyl 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a pharmacophore in drug design.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to a range of biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituents, heterocyclic cores, or functional groups. Key differences in molecular properties and applications are highlighted.
Table 1: Structural and Functional Comparison
*Estimated based on structural analogs.
Detailed Analysis
Substituent Effects
- Cyclopropyl vs. Methyl : The cyclopropyl group in the main compound increases lipophilicity (logP ~1.8 estimated) compared to the methyl analog (logP ~0.9), enhancing membrane permeability in drug candidates .
- Thiadiazole vs. Oxadiazole : Replacing oxygen with sulfur in the thiadiazole derivative (CAS 227958-72-7) lowers the ring’s electron density, altering reactivity in nucleophilic substitutions .
Ring Position and Stability
- 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole : The 1,3,4-oxadiazole core in the main compound is less polarizable than 1,2,4-oxadiazole derivatives (e.g., CAS 876716-11-9), affecting π-π stacking in protein binding .
Functional Group Impact Ester vs. Carboxylic Acid: The methyl ester in the main compound improves volatility for chromatographic purification, while the propanoic acid analog (CAS 876716-11-9) is more water-soluble (aqueous solubility ~5 mg/mL) . Lithium Salt Form: The lithium salt (CAS 2031261-01-3) offers ionic solubility (>50 mg/mL in water), suitable for aqueous-phase reactions .
Biological Activity
Methyl 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Chemical Name: this compound
Molecular Formula: C9H12N2O3
IUPAC Name: this compound
InChI Key: ADZAPAIVCYVUSF-UHFFFAOYSA-N
Purity: ≥95%
Storage Temperature: Room temperature
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxadiazole moiety is known to influence the compound's ability to modulate enzyme activity and receptor interactions. Specifically, it may inhibit certain pathways involved in cell proliferation and survival.
Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole ring exhibit notable antimicrobial properties. This compound has been tested against various bacterial strains and demonstrated significant inhibitory effects.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 20 | 8 |
Anticancer Activity
The compound has also shown promise in anticancer studies. In vitro assays demonstrated its ability to induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer).
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 12 | Induction of apoptosis via caspase activation |
| MCF7 | 10 | Cell cycle arrest at G1 phase |
Case Studies
-
Study on Antimicrobial Properties:
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against multi-drug resistant bacteria. The results showed that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains . -
Anticancer Efficacy:
Another research focused on the anticancer properties of this compound revealed that it significantly reduced tumor cell viability in vitro. The study utilized flow cytometry to assess apoptosis rates and found that treatment with the compound led to a marked increase in apoptotic cells compared to control groups .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest a favorable profile with moderate bioavailability and a half-life suitable for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
